molecular formula C13H13O3P B1330045 Benzhydrylphosphonic Acid CAS No. 92025-81-5

Benzhydrylphosphonic Acid

Cat. No. B1330045
CAS RN: 92025-81-5
M. Wt: 248.21 g/mol
InChI Key: JDRCQIRZJMJGMW-UHFFFAOYSA-N
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Description

Benzhydrylphosphonic acid derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in supramolecular chemistry and as building blocks for complex molecular frameworks. These compounds are characterized by the presence of a benzhydryl group attached to a phosphonic acid moiety, which can participate in hydrogen bonding and complexation reactions.

Synthesis Analysis

The synthesis of benzhydrylphosphonic acid derivatives involves various strategies, including the addition of diethylphosphite to benzhydrylamine Schiff bases , the Arbuzov reaction , and the reductive amination of oxoalkylphosphonates . For instance, the synthesis of 1-aminoalkanephosphonic acids is achieved by reacting diethylphosphite with alkylidene- and arylidenebenzhydrylamines, followed by hydrolysis . Another example is the preparation of benzene-1,3,5-tri-p-phenylphosphonic acid, which is synthesized via a [Pd(PPh3)4]-catalyzed Arbuzov reaction followed by hydrolysis .

Molecular Structure Analysis

The molecular structures of benzhydrylphosphonic acid derivatives are often elucidated using spectroscopic methods such as IR, MS, and NMR, as well as X-ray crystallography . These compounds can form complex structures, such as ladderlike or cagelike motifs, due to strong hydrogen bonds and π-stacking interactions . For example, benzene-1,3,5-triphosphonic acid forms a columnar packing in the solid state characterized by strong hydrogen bonds and π-stacking involving the aromatic rings .

Chemical Reactions Analysis

Benzhydrylphosphonic acid derivatives can undergo various chemical reactions, including complexation with metal ions and ring-opening in acidic conditions . The complexation reactions of these compounds with lanthanide cations have been examined, and models for anion binding have been proposed . Additionally, the reactivity of these compounds in acidic aqueous solutions can lead to the formation of different products, such as [(2-hydroxyphenylcarbamoyl)methyl]phosphonic acid .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzhydrylphosphonic acid derivatives are influenced by their molecular structure and the presence of functional groups capable of forming hydrogen bonds. These compounds exhibit varying solubility and stability depending on the pH and the nature of the substituents on the benzhydryl group . The protonation constants and solubility in different solvents are important parameters that can be determined experimentally .

Scientific Research Applications

Synthesis and Characterization

  • Preparation of Aminoalkylphosphonic Acids : Research demonstrates the synthesis of aminoalkylphosphonic acids using Benzhydrylphosphonic Acid. The process involves reductive amination of oxoalkylphosphonates, followed by reduction and hydrolysis, yielding satisfactory yields (Ryglowski & Kafarski, 1996).

  • Production of N-Benzhydryl-Protected Diethyl Esters : The study focuses on synthesizing N-benzhydryl-protected diethyl esters of various 1-amino-1-aryl- and 1-amino-1-heteroaryl-methanephosphonic acids. This includes the characterization of their NMR spectra and the analysis of the hydrolysis of these compounds (Hudson, Lee, & Matthews, 2004).

  • Efficient Synthesis of α-Aminophosphonic Esters and Acids : This research presents an efficient method for preparing α-aminophosphonic esters and acids with Benzhydrylphosphonic Acid. The study also discusses the removal of protecting groups at the amine (Boduszek, 1995).

Chemical and Biological Applications

  • Synthesis of Phosphonate Derivatives : Research on the development of methods for synthesizing 2,3-dihydroindene derivatives. This includes the functionalization and annulation reactions starting from benzene derivatives (Prokopowicz, Młynarz, & Kafarski, 2009).

  • Electrografting of Stainless Steel : A study explored the use of Benzhydrylphosphonic Acid derivatives for surface functionalization of stainless steel to improve corrosion resistance. This includes the electroreduction of the diazonium salt of 4-aminobenzylphosphonic acid (Le, Zeb, Jégou, & Berthelot, 2012).

  • Inhibition of Bacterial Cell Growth : A study investigated the synthesis of benzoic acids and phenylphosphonic acids, including derivatives of Benzhydrylphosphonic Acid, to study their effects on bacterial growth, specifically targeting enzymes in isoprenoid/bacterial cell-wall biosynthesis (Wang et al., 2016).

Material Science Applications

  • Polymerization-Induced Self-Assembly : Research on the use of phosphonic acid-functionalized macromolecular agents for polymerization-induced self-assembly. This study sheds light on the synthesis, characterization, and applications in material science, like the occlusion into calcite crystals (Hanisch et al., 2016).

  • Solid-State NMR Studies of Poly(vinyl Phosphonic Acid) : This study focuses on the molecular structure and proton dynamics of poly(vinyl phosphonic acid), providing insights into its structure and local proton mobility, which is crucial for applications in proton-conducting polymers (Lee et al., 2007).

properties

IUPAC Name

benzhydrylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13O3P/c14-17(15,16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDRCQIRZJMJGMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzhydrylphosphonic Acid

CAS RN

92025-81-5
Record name Benzhydrylphosphonic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Benzhydrylphosphonic acid was prepared as follows. 308.93 g (1.25 moles) of bromodiphenylmethane (Aldrich Chemical Company) and 240.93 g (1.45 moles) of triethyl phosphite (Aldrich Chemical Company) were combined under nitrogen, heated carefully and maintained at 160° C. with removal of bromoethane by-product by distillation over a period of 4 hours. 750 ml of concentrated hydrochloric acid (~12 molar) and 250 ml of distilled water was added to the crude product and the mixture was refluxed under nitrogen for two days (approximately 40 hours). The frothy mixure was allowed to cool and then filtered. The resulting solid was then washed with water, to remove the remaining hydrochloric acid, and then with petrol (b.p. 60°-80° C.), to remove hydrocarbon by products, for example 1,1,2,2-tetraphenylethane. The solid was then dried in a vacuum oven at 120° C. 250.06 g (81% yield) was obtained.
Quantity
308.93 g
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reactant
Reaction Step One
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240.93 g
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reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
750 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
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Quantity
250 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
CF Schwender, SA Beers, EA Malloy… - Bioorganic & Medicinal …, 1996 - Elsevier
… possessing a diversity of smaller substituents (7, 9-15, 17, 19, 20), mainly ortho or meta, all possessed equal or greater potency than the unsubstituted benzhydrylphosphonic acid, …
Number of citations: 27 www.sciencedirect.com
BE Smith, A Burger - Journal of the American Chemical Society, 1953 - ACS Publications
… (0.5 mole)of 36% hydrochloric acid for 1.5 hours, a semi-solid product was formed from which a mixture of benzhydrylphosphonic acid andethyl hydrogen benzhydrylphosphonate could …
Number of citations: 18 pubs.acs.org
G Cao, H Lee, VM Lynch, TE Mallouk - Solid State Ionics, 1988 - Elsevier
Layered phosphonate salts of divalent metal ions (Mg, Ca and Mn) are prepared by combining solutions of soluble metal salts and alkyl- or arylphosphonic acids. In this way the …
Number of citations: 109 www.sciencedirect.com
YH Yan, HS Ding, KR Zhu, BS Mu, Y Zheng… - European Journal of …, 2023 - Elsevier
… Further optimization led to the development of new benzhydrylphosphonic acid derivatives with nanomolar potency against all tested MBLs. Cellular assays showed that some of these …
Number of citations: 2 www.sciencedirect.com
MA Petruska - 2000 - search.proquest.com
… Reaction of benzhydrylphosphonic acid with magnesium sulfate generates the product Mg(HC>3PCH(C6H5)2)2'8H20.73 The bulkiness of this organic moiety precludes formation of …
Number of citations: 1 search.proquest.com

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